6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

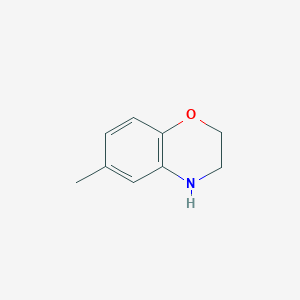

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWQSTIJYWQSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349481 | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71472-57-6 | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine?

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available data to offer a valuable resource for professionals engaged in research and development.

Introduction: The Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. The dihydro-2H-1,4-benzoxazine core, in particular, offers a three-dimensional structure that can be strategically modified to interact with various biological targets. The methyl substitution at the 6-position of the benzene ring can influence the electronic properties and metabolic stability of the molecule, making this compound a valuable building block for the synthesis of novel compounds.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to exploring the chemistry of this compound.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 71472-57-6 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

Physical Properties

Precise physical property data for this compound is not extensively documented in publicly available literature. However, data from suppliers and related analogs can provide useful estimates.

Table 2: Physical Properties

| Property | Value | Source/Analogy |

| Appearance | Not specified; likely a solid or oil at room temperature. | General observation for similar small heterocyclic molecules. |

| Melting Point | Not available | Data for the analogous 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is 113.5-122.5 °C. The methyl group is expected to result in a lower melting point. |

| Boiling Point | Not available | |

| Density | 1.12 g/cm³ at 20 °C | |

| Solubility | Not specified. Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. | General solubility of benzoxazine derivatives.[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the benzoxazine ring system, which contains both an amine and an ether linkage, as well as the aromatic ring.

Synthesis

Diagram: General Synthetic Pathway for 3,4-dihydro-2H-1,4-benzoxazines

Caption: A plausible synthetic route to this compound.

Reactivity

The reactivity of the this compound core is characterized by several key features:

-

N-Functionalization: The secondary amine within the oxazine ring is a key site for derivatization. It can undergo reactions such as alkylation, acylation, and arylation to introduce a wide variety of substituents.[2] This is a critical handle for modifying the compound's properties in drug development.

-

Aromatic Electrophilic Substitution: The benzene ring, activated by the electron-donating amine and ether groups, is susceptible to electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of new functional groups.

-

Ring-Opening Polymerization: Benzoxazines are well-known monomers for the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers.[3][4] This polymerization typically occurs at elevated temperatures and involves the ring-opening of the oxazine moiety.[3] The methyl group at the 6-position can influence the polymerization behavior.

Spectroscopic Data

Spectroscopic data is essential for the characterization and identification of this compound. While the specific spectra for this compound were not found, the expected key features based on its structure and data from analogous compounds are outlined below.

Table 3: Predicted Spectroscopic Features

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons on the benzene ring (multiple signals in the 6.5-7.5 ppm region).- A singlet for the methyl group protons (around 2.2-2.4 ppm).- Methylene protons of the oxazine ring adjacent to the oxygen and nitrogen atoms (signals typically between 3.0 and 4.5 ppm).- A broad singlet for the N-H proton. |

| ¹³C NMR | - Aromatic carbons (signals in the 110-150 ppm range).- A signal for the methyl carbon (around 20 ppm).- Signals for the methylene carbons of the oxazine ring (typically in the 40-70 ppm range). |

| IR Spectroscopy | - N-H stretching vibration (around 3300-3400 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, ~2850-3100 cm⁻¹).- Aromatic C=C stretching vibrations (~1500-1600 cm⁻¹).- C-O-C asymmetric and symmetric stretching of the ether linkage (~1230 and 1030 cm⁻¹).[3] |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 149.19. |

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets (SDS) of structurally related benzoxazine derivatives, the following precautions should be observed.[5][6][7][8][9]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5][6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5][6]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[5][6]

-

Ingestion: Do not ingest. Wash hands thoroughly after handling.[5][7]

Potential Hazards (based on related compounds):

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[5][9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[9]

-

Harmful if Swallowed: May be harmful if swallowed.[9]

First Aid Measures (general recommendations):

-

In case of skin contact: Wash off immediately with plenty of soap and water.[5][7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5][7]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and polymer science. While specific experimental data for some of its physical and chemical properties are not extensively reported, this guide provides a comprehensive overview based on available information and data from analogous compounds. Researchers and scientists working with this compound should exercise appropriate safety precautions and can use the information herein as a foundation for their experimental design and data interpretation.

References

- Fisher Scientific. (2009, February 5). Safety Data Sheet: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

- Angene Chemical. (2024, December 28).

- Fisher Scientific. (n.d.). Safety Data Sheet: 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.

- Sigma-Aldrich. (2022, November 15).

- PubChem. (n.d.). Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.

-

ResearchGate. (n.d.). 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][5][7]oxazine. Retrieved from a relevant ResearchGate publication.

- SpectraBase. (n.d.). Raman of 3,4-dihydro-6-methyl-3-oxo-2H-1,4-benzoxazine-2-acetic acid, methyl ester.

-

Chulakov, E. N., et al. (n.d.). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[5][8]benzoxazines. Russian Chemical Bulletin.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.

- WO2016069358A1. (n.d.). Process for making benzoxazines.

- ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.

- Elsevier. (n.d.). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers.

- PubChem. (n.d.). 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

- Taylor & Francis Online. (n.d.). Full article: Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions.

- Wiley Online Library. (2024, April 30).

- Middle East Technical University. (2021, January 12).

- ResearchGate. (n.d.). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF.

- MDPI. (n.d.). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H11NO3 | CID 16244461 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine

This guide provides an in-depth exploration of the synthesis and characterization of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to offer not only procedural details but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the efficient synthesis and rigorous characterization of this specific derivative is paramount for its application in the development of novel therapeutics and advanced materials. Polybenzoxazines, derived from benzoxazine monomers, are known for their exceptional thermal stability, mechanical properties, and molecular design flexibility, making them suitable for high-performance applications in various industries, including aerospace and electronics.[1][2]

Strategic Synthesis of this compound

The construction of the this compound core is most effectively achieved through a classical and robust synthetic strategy: the cyclization of a substituted 2-aminophenol. This approach offers high yields and a straightforward purification process.

Retrosynthetic Analysis and Rationale

A logical retrosynthetic disconnection of the target molecule points to 2-amino-5-methylphenol and a two-carbon electrophile as the key starting materials. This strategy is advantageous due to the commercial availability and relative low cost of the precursors. The core principle involves an initial N-alkylation of the aminophenol followed by an intramolecular O-alkylation to form the heterocyclic ring.

Optimized Synthetic Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-amino-5-methylphenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).

-

N-Alkylation: Slowly add 1,2-dibromoethane (1.1 equivalents) to the stirred suspension at room temperature.

-

Cyclization: Heat the reaction mixture to 80-90°C and maintain for 12-16 hours. The elevated temperature facilitates the intramolecular Williamson ether synthesis, leading to the formation of the benzoxazine ring.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the organic substrate and the inorganic base, facilitating a homogenous reaction environment.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, initiating the cyclization, yet mild enough to prevent side reactions.

-

Reagent Stoichiometry: A slight excess of 1,2-dibromoethane ensures complete consumption of the starting aminophenol.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

Caption: Synthetic route to this compound.

Rigorous Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural verification.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the two methylene groups of the oxazine ring. The protons of the oxazine ring (O-CH₂-CH₂-N) typically appear as two distinct triplets.[3]

-

¹³C NMR: The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the methyl carbon, the two methylene carbons of the oxazine ring, and the aromatic carbons.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[3]

-

Characteristic Absorptions: Key peaks in the FTIR spectrum of benzoxazine derivatives include C-O-C stretching vibrations (asymmetric and symmetric), and a characteristic peak for the benzene ring with an attached oxazine ring.[4] The absence of a broad O-H stretching band and the presence of N-H stretching confirm the successful cyclization.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound. A single sharp peak in the chromatogram indicates a high degree of purity.

3.2.2. Gas Chromatography (GC)

GC can also be used for purity assessment, particularly for analyzing the volatility of the compound.

Experimental Workflow for Characterization

The following diagram outlines the logical flow of the characterization process.

Sources

- 1. Advancing coatings with polybenzoxazines: insights into molecular design, synthesis, and modification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Spectroscopic Data of 6-Methyl-3,4-dihydro-2H-benzooxazine Hydrochloride (CAS 71472-57-6): An In-depth Technical Guide

Spectroscopic Data of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine Hydrochloride (CAS 71472-57-6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride, identified by the CAS number 71472-57-6, is a heterocyclic compound belonging to the benzoxazine class.[3][4] Compounds containing the 3,4-dihydro-2H-benzo[1][2]oxazine ring system are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including but not limited to antimicrobial, antitumor, and central nervous system effects.[1][5][6] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride.

The structural elucidation of this compound relies on the synergistic interpretation of data from these complementary spectroscopic techniques. The hydrochloride salt form is expected to influence the spectroscopic features, particularly the signals of protons and carbons near the nitrogen atom.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the molecular structure of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride is presented below with a systematic atom numbering scheme.

Figure 1: Molecular structure and atom numbering of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to obtain well-resolved spectra.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, the methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen and protonated nitrogen atoms, as well as the electronic nature of the aromatic ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar (3 protons) | 6.7 - 7.2 | m | - |

| O-CH ₂-CH₂-N (H-11) | 4.2 - 4.5 | t | 4-6 |

| O-CH₂-CH ₂-N (H-10) | 3.3 - 3.6 | t | 4-6 |

| Ar-CH ₃ (H-7) | 2.2 - 2.4 | s | - |

| N-H ⁺ | 9.0 - 10.0 (broad) | s | - |

Note: The chemical shifts are predicted based on typical values for 3,4-dihydro-2H-benzo[1][2]oxazine derivatives and may vary depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.7-7.2 ppm). The substitution pattern will lead to a complex multiplet.

-

Oxazine Ring Protons: The two methylene groups of the oxazine ring are diastereotopic and will appear as two distinct triplets. The protons on the carbon adjacent to the oxygen (H-11) are expected to be deshielded and appear at a lower field (4.2-4.5 ppm) compared to the protons on the carbon adjacent to the nitrogen (H-10, 3.3-3.6 ppm).[1][7]

-

Methyl Protons: The methyl group attached to the aromatic ring will give a singlet in the upfield region (2.2-2.4 ppm).

-

N-H Proton: The proton on the nitrogen, being part of a hydrochloride salt, will be acidic and exchangeable. It is expected to appear as a broad singlet at a downfield chemical shift (9.0-10.0 ppm), and its intensity and position can be affected by the solvent and water content.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-Ar (quaternary, C-1, C-2, C-6) | 140 - 150 |

| C-Ar (CH, C-3, C-4, C-5) | 115 - 130 |

| O-C H₂-CH₂-N (C-11) | 65 - 70 |

| O-CH₂-C H₂-N (C-10) | 40 - 45 |

| Ar-C H₃ (C-7) | 20 - 25 |

Note: The chemical shifts are predicted based on typical values for 3,4-dihydro-2H-benzo[1][2]oxazine derivatives.

Interpretation:

-

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the downfield region (115-150 ppm). The quaternary carbons attached to the heteroatoms (C-1 and C-2) and the methyl group (C-6) will have distinct chemical shifts from the protonated aromatic carbons.

-

Oxazine Ring Carbons: The carbon atom bonded to the oxygen (C-11) will be significantly deshielded (65-70 ppm) compared to the carbon atom bonded to the nitrogen (C-10, 40-45 ppm).[1]

-

Methyl Carbon: The methyl carbon (C-7) will appear at a characteristic upfield chemical shift (20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be recorded using a KBr pellet method for a solid sample or as a thin film.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectroscopic Data

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (salt) | 2500 - 3200 | Strong, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (aryl ether) | 1200 - 1250 | Strong |

| C-O Stretch (aliphatic ether) | 1050 - 1150 | Strong |

Interpretation:

-

N-H Stretch: A very broad and strong absorption in the 2500-3200 cm⁻¹ region is characteristic of the N-H⁺ stretch in an amine hydrochloride salt.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed below 3000 cm⁻¹.[7]

-

C=C Stretch: The absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O and C-N Stretches: The strong bands in the fingerprint region, particularly around 1200-1250 cm⁻¹ and 1050-1150 cm⁻¹, are characteristic of the aryl and aliphatic C-O ether linkages, respectively. The C-N stretching vibration is also expected in this region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for salts to observe the protonated molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Mass Spectrometric Data

-

Molecular Formula: C₉H₁₁NO

-

Molecular Weight of Free Base: 149.19 g/mol

-

Expected [M+H]⁺ ion (for the free base): m/z 150.09

Interpretation:

In ESI-MS, the spectrum would be expected to show a prominent peak for the protonated molecule of the free base at m/z 150. Under EI conditions, the molecular ion peak ([M]⁺˙) at m/z 149 would be observed, along with characteristic fragment ions. A common fragmentation pathway for benzoxazines involves the loss of ethylene (28 Da) or other small neutral molecules from the oxazine ring. The presence of the methyl group would also lead to specific fragmentation patterns, such as the loss of a methyl radical (15 Da).

Synthesis and Characterization Workflow

The synthesis of 3,4-dihydro-2H-benzo[1][2]oxazine derivatives typically involves the condensation of a substituted 2-aminophenol with a suitable dielectrophile. A general workflow is depicted below.

Figure 2: General workflow for the synthesis and characterization of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the characterization of 6-Methyl-3,4-dihydro-2H-benzo[1][2]oxazine hydrochloride (CAS 71472-57-6). The combined application of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its structure. The provided data and interpretations serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development who are working with this compound or related benzoxazine derivatives. The characteristic spectral features highlighted herein are crucial for quality control, reaction monitoring, and the elucidation of structure-activity relationships.

References

- Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.

-

Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.

-

ResearchGate. (n.d.). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][1][8]oxazine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]

-

PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

-

Singh, P., et al. (2014). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 24(15), 3562-3566.

- Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 23-28.

-

ChemBK. (n.d.). 6-METHYL-3,4-DIHYDRO-2H-BENZO[1][2]OXAZINE HYDROCHLORIDE. Retrieved from [Link]1][2]OXAZINE%20HYDROCHLORIDE

- Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-242.

-

Zhou, D., et al. (2006). 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1338-1341.

-

PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. orgchemres.org [orgchemres.org]

- 3. chembk.com [chembk.com]

- 4. 71472-57-6|6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]

- 5. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 6-METHYL-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE HYDROCHLORIDE(71472-57-6) 1H NMR spectrum [chemicalbook.com]

The Pharmacological Potential of the 6-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 1,4-benzoxazine heterocyclic system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to the diverse and potent biological activities exhibited by its derivatives. This technical guide focuses on the 6-methyl-3,4-dihydro-2H-1,4-benzoxazine core, a specific and promising variation within this chemical class. While extensive research has explored the broader benzoxazine family, this document synthesizes the available data to provide a detailed exploration of the synthesis, biological activities, and therapeutic potential of derivatives bearing the this compound scaffold. We will delve into its potential applications in oncology, infectious diseases, and neuroprotection, providing insights into mechanisms of action and detailed experimental protocols to facilitate further research and development in this exciting area of drug discovery.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, has garnered significant attention in the field of medicinal chemistry. Its structural rigidity, combined with the presence of heteroatoms, provides a unique three-dimensional architecture that allows for diverse interactions with biological targets. This has led to the development of a wide array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

The focus of this guide, the this compound scaffold, introduces a methyl group at the 6-position of the benzoxazine core. This seemingly minor modification can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby modulating its biological activity. This guide aims to provide a comprehensive overview of the known and potential biological activities of this specific scaffold, supported by available scientific literature.

Synthesis of the this compound Core

The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system is a well-established process in organic synthesis. The most common and versatile approach is the Mannich-type condensation reaction. For the synthesis of the 6-methyl substituted scaffold, the general strategy involves the reaction of a 4-methyl-2-aminophenol with a suitable dielectrophile.

A representative synthetic approach involves the one-pot reaction of 4-methylphenol, a primary amine (such as furfurylamine), and paraformaldehyde. This method, known as the Mannich reaction, is efficient for creating the benzoxazine ring structure.[1]

Exemplary Synthetic Protocol: One-Pot Mannich Reaction

This protocol outlines a general procedure for the synthesis of a this compound derivative.

Materials:

-

4-Methylphenol

-

Primary amine (e.g., furfurylamine)

-

Paraformaldehyde

-

Solvent (e.g., 1,4-dioxane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (1.0 eq) and the chosen primary amine (1.0 eq).

-

Dissolve the reactants in a suitable solvent (e.g., 1,4-dioxane) under an inert atmosphere.

-

Add paraformaldehyde (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the aminophenol starting material, which can lead to undesired side products.

-

Excess Paraformaldehyde: Ensures complete conversion of the starting materials to the desired benzoxazine ring.

-

Reflux Conditions: Provides the necessary thermal energy to drive the condensation and cyclization reactions to completion.

-

Column Chromatography: A standard and effective method for purifying organic compounds, ensuring the isolation of a high-purity product for subsequent biological evaluation.

Anticancer Activity: A Promising Frontier

Derivatives of the broader benzoxazine class have demonstrated significant potential as anticancer agents. While specific data for the 6-methyl scaffold is emerging, studies on closely related analogs provide compelling evidence for its promise in oncology. For instance, benzoxazine derivatives derived from eugenol, such as 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][2][3]oxazine, have shown in vivo anticancer activity by reducing tumor incidence and weight in a fibrosarcoma model.[2] This suggests that the 6-substituted dihydro-benzoxazine core is a viable pharmacophore for the development of novel anticancer therapeutics.

Potential Mechanisms of Anticancer Action

Research on related benzoxazinone derivatives suggests several potential mechanisms through which this compound analogs may exert their anticancer effects:

-

Induction of DNA Damage: Some benzoxazinone derivatives have been shown to induce DNA damage in tumor cells, leading to the activation of apoptotic pathways.[3] The planar nature of the benzoxazine ring system may facilitate intercalation into DNA, disrupting its replication and transcription.

-

Downregulation of Oncogenes: Certain benzoxazinone compounds have been found to downregulate the expression of key oncogenes like c-Myc, which plays a critical role in cell proliferation and survival.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of novel this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in a complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System:

-

The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

-

Performing the assay in triplicate and repeating the experiment multiple times enhances the reliability and reproducibility of the data.

Antimicrobial Activity: Combating Infectious Diseases

The 1,4-benzoxazine scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi. While specific MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not extensively reported, studies on related structures provide a strong rationale for their investigation as potential antimicrobial agents. For example, various 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives have exhibited MIC values in the range of 12.5-50 µg/mL against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of benzoxazine derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One potential target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microplates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 1 | Data to be determined | Data to be determined |

| Derivative 2 | Data to be determined | Data to be determined |

| Ciprofloxacin | Reference Value | Reference Value |

Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases

Oxidative stress and neuronal damage are key pathological features of various neurodegenerative diseases. The antioxidant and neuroprotective properties of benzoxazine derivatives make them attractive candidates for the development of therapies for these conditions. Studies on various 1,4-benzoxazine derivatives have demonstrated their ability to protect neurons from oxidative stress-induced cell death.[4][5]

Potential Mechanisms of Neuroprotection

The neuroprotective effects of benzoxazine derivatives are likely multifactorial and may involve:

-

Antioxidant Activity: The phenolic hydroxyl group present in many benzoxazine precursors and the overall electron-rich nature of the aromatic system can contribute to radical scavenging and antioxidant effects.

-

Modulation of Signaling Pathways: Some benzoxazine-related compounds have been shown to modulate key signaling pathways involved in neuronal survival, such as the ERK-CREB pathway.[6]

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes a method to assess the neuroprotective effects of this compound derivatives against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT solution

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to differentiate (e.g., using retinoic acid) to acquire a more neuron-like phenotype.

-

Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.

-

Induce oxidative stress by exposing the cells to a specific concentration of H₂O₂ for a defined period (e.g., 24 hours).

-

Assess cell viability using the MTT assay as described in the anticancer activity section.

-

Calculate the percentage of cell survival relative to the untreated control and the H₂O₂-treated control.

Visualization of Experimental Workflow:

Caption: Workflow for in vitro neuroprotection assay.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for the this compound scaffold is yet to be fully elucidated, some general trends can be inferred from the broader benzoxazine class:

-

Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence biological activity. Electron-withdrawing groups like nitro and trifluoromethyl have been shown to enhance antimicrobial activity in some series.[4]

-

Substitution at the 3-Position: The substituent at the 3-position of the oxazine ring can impact potency and selectivity.

-

Substitution on the Nitrogen Atom: Modifications at the nitrogen atom of the oxazine ring can alter the physicochemical properties and biological activity of the molecule.

Further systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substituents at other positions are necessary to establish a clear SAR.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The available evidence, largely extrapolated from closely related analogs, suggests its potential in anticancer, antimicrobial, and neuroprotective applications. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening.

Future research should focus on:

-

Systematic Synthesis and Biological Evaluation: A focused effort to synthesize and screen a library of this compound derivatives is crucial to identify lead compounds with potent and selective activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active compounds will be essential for their further development.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational understanding of the biological potential of the this compound scaffold. It is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising area of medicinal chemistry.

References

-

Siswandono, S., Purwono, B., & Hayati, F. (2020). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 7(2), 85-91. [Link]

-

Yusoff, M. M., Salit, M. S., & Sam, S. T. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2993. [Link]

-

Aki, E., Yildiz, I., & Temiz-Arpaci, O. (2014). Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Marmara Pharmaceutical Journal, 18(2), 65-71. [Link]

-

Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(26), 5347–5357. [Link]

-

Nguyen, K. M. H., Schwendimann, L., Gressens, P., & Largeron, M. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. Organic & biomolecular chemistry, 13(12), 3749–3756. [Link]

-

Kim, H. J., Lee, J. Y., Kim, H. J., Cheon, S. H., & Park, E. J. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules (Basel, Switzerland), 23(3), 669. [Link]

-

Zhang, W., Cao, S., Wu, Y., & Li, J. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life sciences, 258, 118252. [Link]

-

Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-247. [Link]

-

Shinde, M. V., Bari, S. B., & Patil, S. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]

-

Liu, X., Zhao, J., Xu, J., Zhao, B., Zhang, Y., Zhang, S., & Miao, J. (2009). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & medicinal chemistry letters, 19(10), 2896–2900. [Link]

-

Didwagh, S. S., & Piste, P. B. (2013). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. International Journal of ChemTech Research, 5(5), 2199-2203. [Link]

-

Giraud, F., Andayi, F., Rasoanaivo, P., & Frappier, F. (2006). Antimicrobial evaluation of 1,4-benzoxazine derivatives. Bioorganic & medicinal chemistry letters, 16(21), 5671–5674. [Link]

-

Macias, F. A., Chinchilla, N., Varela, R. M., & Molinillo, J. M. (2006). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 54(5), 1636–1645. [Link]

-

Ghafouri, H., & Gholivand, M. B. (2013). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 159–168. [Link]

- U.S. Patent No. 5,420,126. (1995). 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.

- European Patent No. EP 0047005 B1. (1984). Benzoxazine derivatives.

- U.S. Patent Application No. 17/800,821. (2023). Liquid Bio-based Benzoxazine Resin Systems with Improved Processability and High Performance.

-

Das, B. C., Madhukumar, A. V., Anguiano, J., & Mani, S. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][2][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & medicinal chemistry letters, 19(15), 4204–4206. [Link]

-

Semidetnov, A. V., Odinokov, A. S., Kalinin, A. A., & Varlamov, A. V. (2018). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[2][7]benzoxazines. Russian Chemical Bulletin, 67(10), 1886-1891. [Link]

-

Zhang, K., Ohashi, S., & Ishida, H. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Benzoxazine Resins, 1-28. [Link]

-

PubChem. (n.d.). 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Trotsko, N., Galkin, M., & Kletskov, A. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1391. [Link]

-

Gacal, B., Akkus, G., Ozel, A., & Ozkal, B. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(17), e202401777. [Link]

-

Adebayo, J. A., Ariffin, A., & Abdul Hamid, M. R. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASAYAN Journal of Chemistry, 9(4), 585-593. [Link]

-

Wang, Y., Liu, Y., & Zhang, K. (2018). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. RSC advances, 8(3), 1395–1403. [Link]

-

Wesołowska, O., Wińska, K., & Uglis, D. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6296. [Link]

-

Stoyanov, R. S., Stoyanova, E. R., & Aleksieva, K. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 13(6), 724. [Link]

-

Wang, Y., Li, Y., & Zhang, Y. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399345. [Link]

-

Abd El-All, A. S., Hassan, A. S., Osman, S. A., Yosef, H. A. A., Abdel-Hady, W. H., El-Hashash, M. A., Atta-Allah, S. R., Ali, M. M., & El Rashedy, A. A. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica, 70(6), 1033–1044. [Link]

-

Džubak, P., Hajduch, M., & Krystof, V. (2014). Synthesis and biological evaluation of 2H-benzo[b][2][7]oxazine derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 86, 539-549. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Potential therapeutic applications of 6-methyl substituted benzoxazines.

An In-depth Technical Guide to the Therapeutic Potential of 6-Methyl Substituted Benzoxazines

Abstract

Benzoxazines, a class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile structure and wide range of pharmacological activities.[1][2] The introduction of a methyl group at the 6-position of the benzoxazine ring has been shown to significantly influence the molecule's electronic properties and biological efficacy. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of 6-methyl substituted benzoxazines. We delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, synthesizing key findings from recent literature. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of mechanisms of action, supporting data, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Benzoxazine Scaffold and the Significance of 6-Methyl Substitution

Benzoxazines are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring.[3] Their synthetic accessibility, typically through a Mannich condensation of a phenol, a primary amine, and formaldehyde, allows for extensive structural diversification.[4] This flexibility has made the benzoxazine core a focal point for developing novel therapeutic agents.[2][5]

The substitution pattern on the aromatic ring is a critical determinant of biological activity. The 6-position, being para to the ring oxygen, is a strategic site for modification. An electron-donating group like a methyl (-CH₃) substituent at this position can modulate the electronic distribution of the entire scaffold, influencing its interaction with biological targets. This often leads to enhanced potency and selectivity across various pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[1][6]

Synthesis of 6-Methyl Substituted Benzoxazines

The primary route for synthesizing 1,3-benzoxazine derivatives is the Mannich reaction. This one-pot condensation involves a substituted phenol, a primary amine, and formaldehyde. For 6-methyl substituted benzoxazines, the phenolic precursor is typically 4-methylphenol (p-cresol). The reaction's versatility allows for a wide array of amines and aldehydes to be used, generating a diverse library of compounds for screening.[7][8]

General Experimental Protocol: Synthesis of a 6-Methyl-1,3-Benzoxazine Derivative

This protocol outlines a representative synthesis via a Mannich condensation reaction.[9]

Materials:

-

4-methylphenol (1 equivalent)

-

A primary amine (1 equivalent)

-

Paraformaldehyde (2 equivalents)

-

Solvent (e.g., 1,4-dioxane or toluene)

-

Stirring apparatus and reflux condenser

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylphenol (1 eq.) and the selected primary amine (1 eq.) in the chosen solvent.

-

Addition of Aldehyde: Add paraformaldehyde (2 eq.) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-methyl substituted benzoxazine derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10][11][12]

Therapeutic Application I: Anticancer and Radiosensitizing Activity

Several 6-methyl substituted benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and enhance the efficacy of radiation therapy.[11][12]

Mechanism of Action

The anticancer effects of these compounds are multifaceted:

-

Inhibition of DNA-PK: A primary mechanism involves the inhibition of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks (DSBs).[13] By inhibiting DNA-PK, these benzoxazines prevent cancer cells from repairing the DNA damage induced by radiation, leading to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis.[13]

-

Targeting c-Myc G-quadruplex: Certain benzoxazinone derivatives have been shown to induce and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[14] This stabilization downregulates the expression of c-Myc, a key regulator of cell proliferation, thereby inhibiting cancer cell growth and migration.[14]

-

Disruption of Membrane Permeability: Some substituted benzoxazines exhibit potent cytotoxic activity by disrupting the integrity of the cancer cell membrane.[15] This leads to increased permeability and triggers both inflammatory and non-inflammatory cell death pathways.[15]

-

Induction of Oxidative Stress and Autophagy: In lung cancer cells, certain derivatives have been found to significantly activate pathways related to DNA damage, oxidative stress (increasing reactive oxygen species, ROS), and autophagy, leading to cell death.[16]

Supporting Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 6-methyl benzoxazine derivatives against various human cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ / Activity | Reference |

| Novel Benzoxazines | HeLa (Cervical), HT29 (Colorectal), A549 (Lung) | Significant reduction in survival post-radiation | [13] |

| Substituted Benzoxazine (2b) | MCF-7 (Breast) | IC₅₀ = 2.27 µM | [15] |

| Substituted Benzoxazine (2b) | HCT-116 (Colon) | IC₅₀ = 4.44 µM | [15] |

| Substituted Benzoxazine (4b) | MCF-7 (Breast) | IC₅₀ = 3.26 µM | [15] |

| Benzoxazinone Derivatives | A549 (Lung), SGC7901 (Gastric) | Dose-dependent inhibition of proliferation and migration | [14] |

| 1,4-Benzoxazinone Hybrids | A549 (Lung) | GI₅₀ = 0.32 µM | [16] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[9]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

6-Methyl benzoxazine derivatives (dissolved in DMSO)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazine compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Therapeutic Application II: Antimicrobial Activity

Derivatives of 6-methyl-benzoxazole and benzoxazine have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, positioning them as potential candidates for new anti-infective agents.[17][18]

Mechanism of Action

The precise antimicrobial mechanisms are still under investigation but are thought to include:

-

Cell Membrane Disruption: The hydrophobic nature of the benzoxazine scaffold allows it to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[19]

-

Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit key bacterial enzymes. For instance, molecular docking studies suggest that certain benzoxazines can bind to and inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[20]

Supporting Data: Minimum Inhibitory Concentration (MIC)

The following table highlights the antimicrobial efficacy of various 6-methyl substituted derivatives.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-methyl-benzoxazole (4b, 4c) | Staphylococcus aureus | 12.5 | [17] |

| 6-methyl-benzoxazole (5a) | Pseudomonas aeruginosa | 25 | [17] |

| 6-methyl-benzoxazole (4c) | Candida albicans | 12.5 | [17] |

| Benzoxazine-6-sulfonamides | Gram-positive & Gram-negative bacteria | 31.25 - 62.5 | [18] |

| Benzoxazine-6-sulfonamides | Fungi | 31.25 - 62.5 | [18] |

| Biobased Benzoxazines (BOZ-Ola) | Staphylococcus aureus | 5 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

6-Methyl benzoxazine derivatives

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the benzoxazine compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Therapeutic Application III: Anti-inflammatory and Analgesic Activity

Certain 6-acyl substituted benzoxazolinones have shown promising anti-inflammatory and analgesic properties with reduced ulcerogenic effects compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

Mechanism of Action

While not fully elucidated, the anti-inflammatory action is likely related to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[21] Molecular docking studies have explored the interaction of benzoxazine derivatives with the active site of COX-1.[21]

Supporting Data: In Vivo Efficacy

The most promising results were observed for compounds with a 6-(4-chlorobenzoyl) group on the benzoxazolinone ring.[6] These compounds were evaluated using standard animal models.

| Assay | Model | Result | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema in mice | Significant inhibition of edema | [6] |

| Analgesic | p-Benzoquinone-induced writhing test in mice | Significant reduction in writhing response | [6] |

| Ulcerogenicity | - | Reduced ulcerogenic effects compared to standards | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.[6][21]

Materials:

-

Mice or rats

-

6-Methyl benzoxazine derivatives

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide animals into groups: vehicle control, standard drug, and test compound groups.

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Therapeutic Application IV: Neuroprotective Activity

Select benzoxazine and benzoxazole derivatives have been identified as potential neuroprotective agents, offering a therapeutic strategy for conditions involving neuronal damage and oxidative stress.[3][22][23]

Mechanism of Action

A key neuroprotective mechanism involves the modulation of sigma receptors. For example, the benzoxazolone derivative SN79 acts as a sigma receptor antagonist.[24] This antagonism mitigates the neurotoxic effects of substances like methamphetamine by:

-

Reducing Oxidative Stress: Attenuating the generation of reactive oxygen/nitrogen species (ROS/RNS).[24]

-

Inhibiting Apoptosis: Preventing the activation of apoptotic pathways, including the activation of caspases-3, -8, and -9.[24]

This dual action protects neurons from damage and subsequent cell death, even under conditions of elevated temperature (hyperthermia) that can exacerbate toxicity.[24]

Future Perspectives and Conclusion

The 6-methyl substituted benzoxazine scaffold is a highly promising platform for the development of novel therapeutics. The diverse biological activities, from anticancer to neuroprotective effects, underscore its versatility. Future research should focus on synthesizing more extensive compound libraries and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. Further elucidation of their mechanisms of action, along with in vivo efficacy and safety profiling, will be critical for translating these promising laboratory findings into clinically effective drugs. The adaptability of the benzoxazine core ensures that it will remain a significant area of interest in medicinal chemistry for years to come.

References

- Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines Th

- Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl)

- Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells.

- An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applic

- Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. PubMed.

- Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry.

- Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

- Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives.

- Synthesis and antimicrobial activity of novel benzoxazine sulfonamide deriv

- Studies on Benzoxazine Deriv

- Synthesis and biological activity of novel 1,3-benzoxazine deriv

- SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell de

- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed.

- Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria.

- Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.

- Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. NIH.

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF.

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science. Bentham Science.

- Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed.

- Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed.

- Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF.

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][10]oxazin-3(4H). NIH.

- Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxid

- Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI.

- Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. NIH.

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. phytojournal.com [phytojournal.com]

- 12. Studies on Benzoxazine Derivaties [ijraset.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. ijpsr.com [ijpsr.com]

- 22. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]

- 24. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyl-3,4-dihydro-2H-1,4-benzoxazine: A Versatile Heterocyclic Scaffold for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazine Core

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and advanced materials.[1][2][3][4] Its unique conformational flexibility and the presence of both hydrogen bond donor and acceptor sites allow for specific and favorable interactions with a variety of biological targets. This has led to the development of benzoxazine derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[5][6][7] The versatility of the benzoxazine scaffold also extends to materials science, where it serves as a precursor to high-performance polybenzoxazine resins.[8][9]

This technical guide focuses on a key derivative, 6-methyl-3,4-dihydro-2H-1,4-benzoxazine . The introduction of a methyl group at the 6-position of the benzoxazine core subtly yet significantly modulates its electronic and steric properties. This modification can influence the molecule's reactivity, metabolic stability, and binding affinity to target proteins, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this important heterocyclic building block, supported by detailed experimental protocols and spectroscopic data.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 1,4-benzoxazine derivatives involves the cyclization of a 2-aminophenol derivative. For the synthesis of the title compound, 2-amino-4-methylphenol is the key starting material. The following protocol outlines a reliable synthetic route.

Reaction Scheme:

A plausible synthetic pathway for this compound.

Experimental Protocol:

Materials:

-

2-Amino-4-methylphenol

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-